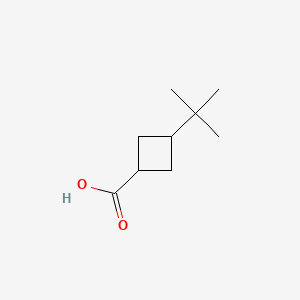

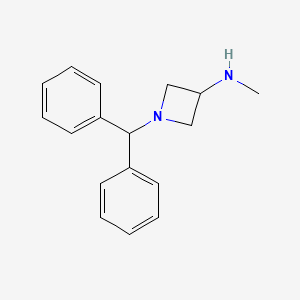

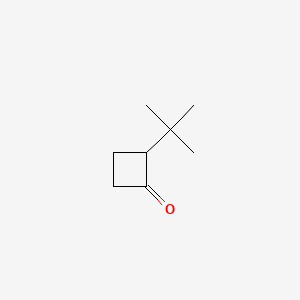

2-Tert-butylcyclobutan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis:

- Synthesis of 2-Tert-butylcyclobutan-1-one involves the palladium-catalyzed ring expansion reaction of 1-alkynylcyclobutanols with aryl iodides, forming 2-disubstituted methylenecyclopentan-1-ones (Wei et al., 2003).

Molecular Structure Analysis:

- Structural analysis through X-ray diffraction and theoretical calculations have been conducted, revealing detailed aspects of the compound's molecular structure (Yoshifuji et al., 2012).

Chemical Reactions and Properties:

- 2-Tert-butylcyclobutan-1-one undergoes a variety of chemical reactions, including dimerization and cycloaddition reactions. Lewis acid-induced isomerization has been shown to produce significant yields of various reaction products (Riu et al., 2021).

Physical Properties Analysis:

- The physical properties, such as bond lengths and molecular conformations, have been studied extensively. For instance, X-ray analysis at 150 K of certain derivatives showed C-C bonds with lengths of 1.686 and 1.729 Å, highlighting the structural uniqueness of the compound (Toda et al., 1999).

Chemical Properties Analysis:

- Research on 2-Tert-butylcyclobutan-1-one’s chemical properties has shown its involvement in various chemical transformations, such as the formation of bicyclo compounds through reductive dehalogenation of tetrachlorocyclobutanes (Komendantov et al., 1987).

Safety And Hazards

The safety information for “2-Tert-butylcyclobutan-1-one” indicates that it may be flammable (GHS02) and may cause irritation to eyes, skin, and respiratory tract (GHS07) . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces (P210); keeping the container tightly closed (P233); and using explosion-proof electrical equipment (P241) .

Propiedades

IUPAC Name |

2-tert-butylcyclobutan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-8(2,3)6-4-5-7(6)9/h6H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBVZGIAAMVLZAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90963438 |

Source

|

| Record name | 2-tert-Butylcyclobutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Tert-butylcyclobutan-1-one | |

CAS RN |

4579-31-1 |

Source

|

| Record name | 2-(1,1-Dimethylethyl)-cyclobutanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004579311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-tert-Butylcyclobutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-Aminophenyl)-1H-benzo[d]imidazol-6-amine](/img/structure/B1265482.png)

![5-Bromobenzo[d]oxazol-2-amine](/img/structure/B1265483.png)